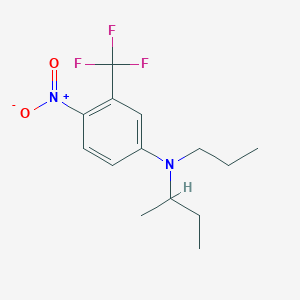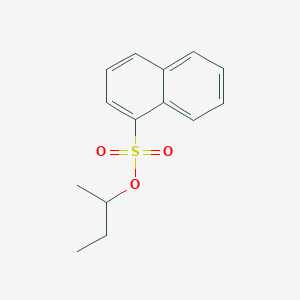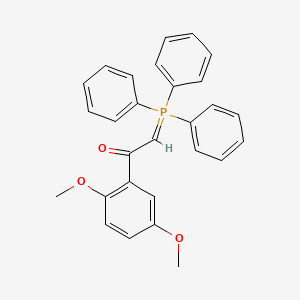
4-Iodophenyl 2,2,2-trichloroethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenyl 2,2,2-trichloroethyl sulfate is a chemical compound with the molecular formula C8H6Cl3IO4S It is known for its unique structure, which includes an iodophenyl group and a trichloroethyl sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 4-iodophenol with 2,2,2-trichloroethanol in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous solutions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfate ester bond yields 4-iodophenol and 2,2,2-trichloroethanol .
Scientific Research Applications
4-Iodophenyl 2,2,2-trichloroethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, while the trichloroethyl sulfate moiety may influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4’-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate
- N-(4-Iodophenyl)-2,2,2-trichloroacetamide
- 2,2,2-Trichloroethanol
Comparison: 4-Iodophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both an iodophenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, which are not observed in similar compounds .
Properties
CAS No. |
653605-19-7 |
|---|---|
Molecular Formula |
C8H6Cl3IO4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4-iodophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H6Cl3IO4S/c9-8(10,11)5-15-17(13,14)16-7-3-1-6(12)2-4-7/h1-4H,5H2 |
InChI Key |
HOFMFOCTDWIRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


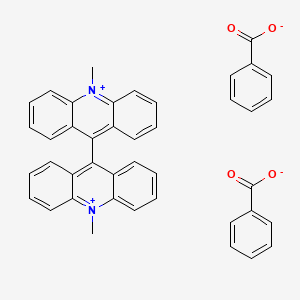
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)



![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)
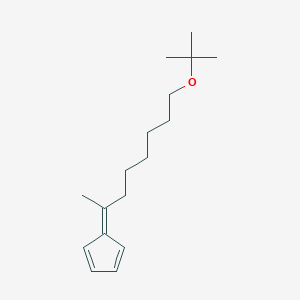
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)
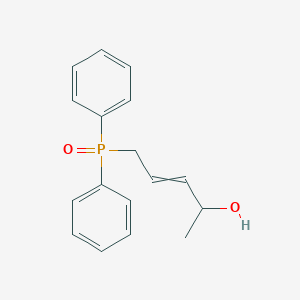
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
